
Parp1-IN-36: Application Notes and Protocols for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Parp1-IN-36

Cat. No.: B15587015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Parp1-IN-36, also known as NMS-P293 and NMS-03305293, is a potent and highly selective

inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] This isoindolinone derivative

demonstrates significant potential in cancer research and therapy, particularly for tumors with

deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2

mutations.[3] A key feature of Parp1-IN-36 is its non-trapping mechanism of action, which

differentiates it from many other PARP inhibitors and may contribute to a better tolerability

profile, especially in combination with chemotherapy.[1][4][5] Furthermore, its ability to

penetrate the blood-brain barrier opens avenues for its investigation in primary brain tumors

and brain metastases.[1][2]

These application notes provide an overview of Parp1-IN-36, including its ordering information,

biochemical and cellular activities, and detailed protocols for its use in key in vitro and in vivo

experiments.

Ordering Information
Parp1-IN-36 can be sourced from various chemical suppliers specializing in research

compounds. Below is a summary of the key identifying information for ordering:
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Parameter Information

Product Name Parp1-IN-36

Synonyms NMS-P293, NMS-03305293

CAS Number 1606996-12-6

Molecular Formula C₂₀H₂₇N₃O₂

Molecular Weight 341.45 g/mol

Typical Supplier MedChemExpress

Catalog Number HY-169575

Note: This information is for research purposes only. Parp1-IN-36 is not for human or

veterinary use.

Physicochemical Properties and Storage
Appearance: Crystalline solid

Solubility: Soluble in DMSO.

Storage: Store as a powder at -20°C for long-term storage. In solvent, store at -80°C. Avoid

repeated freeze-thaw cycles.

Mechanism of Action
Parp1-IN-36 is a highly selective inhibitor of the PARP1 enzyme.[3] PARP1 plays a critical role

in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER)

pathway. By inhibiting PARP1, SSBs are not efficiently repaired and can be converted into

more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient

homologous recombination repair, such as those with BRCA1/2 mutations, these DSBs cannot

be accurately repaired, leading to genomic instability and ultimately cell death. This concept is

known as synthetic lethality.

A distinguishing feature of Parp1-IN-36 is its non-trapping nature.[1][4][5] Unlike "trapping"

PARP inhibitors that lock the PARP1 enzyme onto DNA at the site of damage, Parp1-IN-36
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inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex.[1] This may

reduce the toxicity associated with PARP trapping and potentially improve the therapeutic

index, particularly when used in combination with DNA-damaging agents.
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Start

Seed cells in a
96-well plate

Incubate overnight

Treat with Parp1-IN-36
(various concentrations)

Incubate for 1-2 hours

Induce DNA damage
(e.g., with H₂O₂)

Incubate for 15-30 minutes

Fix and permeabilize cells

Block non-specific binding

Incubate with
anti-PAR primary antibody

Incubate with HRP-conjugated
secondary antibody

Add HRP substrate

Measure absorbance

Analyze data and
determine IC₅₀
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Start

Culture HR-deficient
cancer cells

Implant cells subcutaneously
into immunodeficient mice

Allow tumors to grow
to a palpable size

Randomize mice into
treatment and control groups

Administer Parp1-IN-36
(e.g., oral gavage)

Monitor tumor size and
body weight regularly

Optional: Collect tumor samples
for biomarker analysis (e.g., PAR levels)

Continue treatment until
predefined endpoint

Analyze tumor growth inhibition
and other relevant parameters

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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